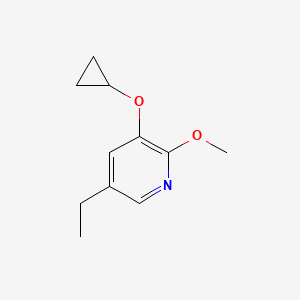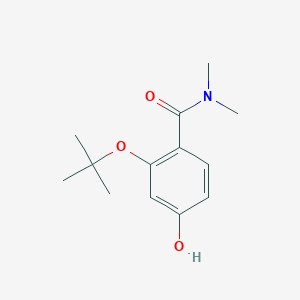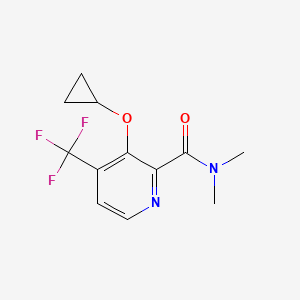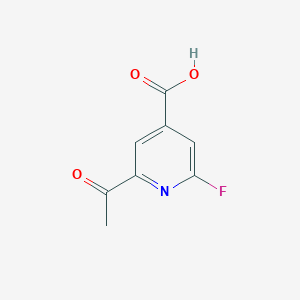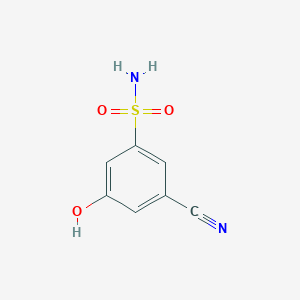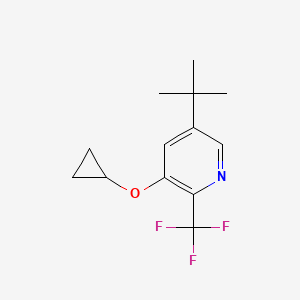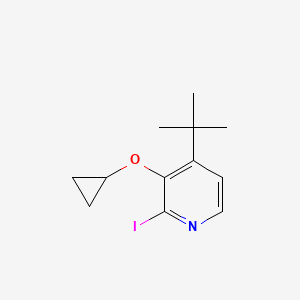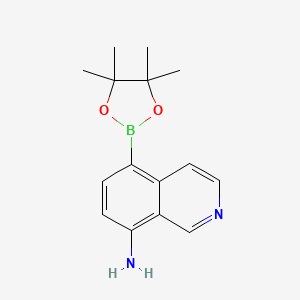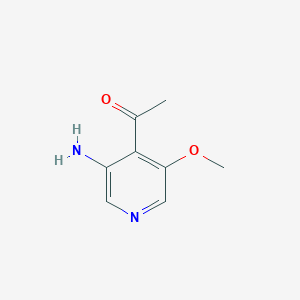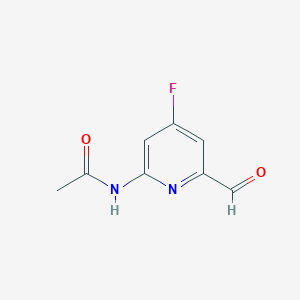
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of pyridine, characterized by the presence of a fluoro group at the 4-position, a formyl group at the 6-position, and an acetamide group at the 2-position.
Preparation Methods
The synthesis of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability and electronic conductivity.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound.
Comparison with Similar Compounds
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:
N-(5-Fluoro-3-formylpyridin-2-YL)acetamide: This compound has a similar structure but with the fluoro group at the 5-position.
N-(5-Formylpyridin-2-YL)acetamide: Lacks the fluoro group, resulting in distinct chemical properties and applications.
Properties
Molecular Formula |
C8H7FN2O2 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
N-(4-fluoro-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
SWDJFRNVTVELSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


